SB-203186 vs. Tropisetron and SDZ 205-557: Superior 5-HT4 Receptor Potency and Favorable Selectivity in Cardiac Tissue
In a direct comparison of 5-HT4 receptor antagonism of 5-HT-evoked tachycardia in piglet sinoatrial tissue, SB-203186 (pKB = 8.26) exhibited significantly greater potency than tropisetron (pKB = 6.89) and SDZ 205-557 (pKB = 7.35) [1]. Crucially, SB-203186 was 12 times more selective for 5-HT4 over 5-HT3 receptors, compared to SDZ 205-557 which was only 1.6 times 5-HT4-selective, and tropisetron which was 275 times more selective for 5-HT3 over 5-HT4 [1]. This selectivity profile is critical for experiments where minimizing off-target 5-HT3 receptor activation is paramount.
| Evidence Dimension | 5-HT4 receptor antagonist potency (pKB) and 5-HT4/5-HT3 selectivity ratio |
|---|---|
| Target Compound Data | pKB = 8.26; 12-fold 5-HT4-selective over 5-HT3 |
| Comparator Or Baseline | Tropisetron (pKB = 6.89; 275-fold 5-HT3-selective); SDZ 205-557 (pKB = 7.35; 1.6-fold 5-HT4-selective) |
| Quantified Difference | SB-203186 pKB is 1.37 log units higher than tropisetron and 0.91 log units higher than SDZ 205-557. SB-203186 is 7.5-fold more 5-HT4-selective than SDZ 205-557. |
| Conditions | 5-HT-evoked tachycardia in piglet isolated right atrium (sinoatrial 5-HT4 receptors) |
Why This Matters
This data justifies selecting SB-203186 over tropisetron or SDZ 205-557 for studies requiring potent 5-HT4 blockade with minimal confounding 5-HT3 receptor activity, particularly in cardiac or neuronal preparations where both receptor subtypes are co-expressed.
- [1] Kaumann AJ, Sanders L, Brown AM, Murray KJ, Brown MJ. SB 203186, A Potent 5-HT4 Antagonist for Cardiac 5-HT4 Receptors. In: 5-Hydroxytryptamine Mechanisms in Primary Headaches. Springer; 1992. p. 79-83. View Source
